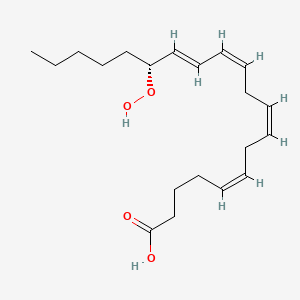

15-Hpete, (R)-

Description

Overview of Eicosanoid Metabolism and Lipid Mediator Biosynthesis

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon polyunsaturated fatty acids (PUFAs), most notably arachidonic acid (AA). caymanchem.comwikipedia.org This intricate process, often referred to as the arachidonic acid cascade, generates a diverse array of potent lipid mediators that play crucial roles in numerous physiological and pathological processes, including inflammation, immunity, pain perception, blood pressure regulation, and cell growth. wikipedia.orgnih.govclinref.com

The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane phospholipids by the action of phospholipase A2 (PLA2). caymanchem.comwikipedia.org Once liberated, arachidonic acid is metabolized by three major enzymatic pathways:

Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostanoids, which include prostaglandins (PGs), prostacyclins (PGI2), and thromboxanes (TXs). caymanchem.commetwarebio.comcreative-proteomics.com These molecules are key players in inflammation, fever, pain, and platelet aggregation. nih.govclinref.com

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into PUFAs to form hydroperoxyeicosatetraenoic acids (HpETEs). metwarebio.comresearchgate.netguidetopharmacology.org These HpETEs are then rapidly reduced to their corresponding more stable hydroxyeicosatetraenoic acids (HETEs) or further metabolized to leukotrienes (LTs) and lipoxins (LXs). wikipedia.orguwyo.edu

Cytochrome P450 (CYP) Pathway: This pathway metabolizes arachidonic acid to produce epoxyeicosatrienoic acids (EETs) and additional HETEs. metwarebio.comcreative-proteomics.com

The metabolism of eicosanoids is a tightly regulated process, with these lipid mediators having short half-lives to ensure precise signaling. creative-proteomics.com They are rapidly broken down through processes like β-oxidation and ω-oxidation. metwarebio.comcreative-proteomics.com

Positional and Stereochemical Isomerism within Eicosanoid Hydroperoxides

The lipoxygenase-mediated oxygenation of arachidonic acid is a highly specific process that results in the formation of various positional and stereochemical isomers of HpETE. wikipedia.orgguidetopharmacology.org The position at which the hydroperoxy group is inserted is determined by the specific lipoxygenase enzyme involved (e.g., 5-LOX, 12-LOX, 15-LOX). nih.govuwyo.edu For instance, 5-lipoxygenase (5-LOX) converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HpETE). wikipedia.orgwikipedia.org

Furthermore, the enzymatic reactions are highly stereoselective, meaning they produce a specific stereoisomer. wikipedia.orgnih.gov The designation of (S) or (R) in the name of the compound refers to the absolute configuration of the chiral center where the hydroperoxy group is attached. For example, 15-lipoxygenase-1 (15-LOX-1) primarily produces 15(S)-HpETE. mdpi.com In contrast, non-enzymatic autoxidation of arachidonic acid can lead to the formation of a racemic mixture of both (R) and (S) isomers. nih.govwikipedia.org This stereochemical difference is critical as it significantly influences the biological activity and subsequent metabolic fate of the molecule. vulcanchem.com

Specific Academic Focus on 15-(R)-Hydroperoxyeicosatetraenoic Acid

While the (S)-enantiomers of HpETEs, particularly 15(S)-HpETE, have been extensively studied due to their primary enzymatic formation, there is a growing academic interest in their (R)-counterparts. wikipedia.orgvulcanchem.com This article focuses specifically on 15(R)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15(R)-HpETE) .

15(R)-HpETE is a stereoisomer of 15(S)-HpETE, differing only in the three-dimensional arrangement of the hydroperoxy group at the 15th carbon position. wikipedia.orgvulcanchem.com Although less commonly formed through primary enzymatic pathways compared to its (S)-isomer, 15(R)-HpETE is generated through several distinct mechanisms, including the action of aspirin-acetylated COX-2, microsomal metabolism, and non-enzymatic autoxidation. wikipedia.orgvulcanchem.comcaymanchem.com

The significance of 15(R)-HpETE lies in its role as a precursor to a specific class of anti-inflammatory lipid mediators known as the 15(R)-lipoxins, or epi-lipoxins. wikipedia.orgvulcanchem.com This positions 15(R)-HpETE as a key molecule in the resolution of inflammation. The compound is highly unstable and is rapidly reduced in cellular environments to its more stable corresponding alcohol, 15(R)-HETE. vulcanchem.com The distinct formation pathways and unique metabolic fate of 15(R)-HpETE underscore the importance of stereochemistry in the complex and highly regulated network of eicosanoid signaling.

Detailed Research Findings on 15(R)-HpETE

Chemical Properties of 15(R)-HpETE

| Property | Value |

| IUPAC Name | (5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

| Molecular Formula | C₂₀H₃₂O₄ |

| Molecular Weight | 336.5 g/mol |

| Canonical SMILES | CCCCCCC@HOO |

| Physical State | Solid |

| Stereochemistry | The "R" designation refers to the specific configuration of the hydroperoxy group at carbon 15. |

Table data sourced from vulcanchem.com

Formation Pathways of 15(R)-HpETE

| Formation Pathway | Description |

| Aspirin-acetylated COX-2 | Aspirin acetylates cyclooxygenase-2 (COX-2), altering its catalytic activity to produce 15(R)-HETE from arachidonic acid. caymanchem.com This suggests the intermediate formation of 15(R)-HpETE. |

| Microsomal Metabolism | Cellular microsomes can metabolize arachidonic acid to form 15(R)-HpETE. wikipedia.orgvulcanchem.com Human and rat microsomal cytochrome P450s, such as CYP2C19, metabolize arachidonic acid to a mixture of 15-HETEs, with the 15(R) stereoisomer being predominant. wikipedia.org |

| Platelet Metabolism | Certain cell types, like platelets, can metabolize arachidonic acid to generate 15(R)-HpETE. wikipedia.orgvulcanchem.com |

| Autoxidation | The non-enzymatic, spontaneous oxidation of arachidonic acid can yield a racemic mixture of 15(R,S)-hydroperoxyeicosatetraenoic acids. wikipedia.org This process is more likely to occur under conditions of oxidative stress. wikipedia.org |

Metabolic Fate of 15(R)-HpETE

Once formed, the highly unstable 15(R)-HpETE is rapidly metabolized through two primary routes:

Reduction to 15(R)-HETE: The most common fate of 15(R)-HpETE is its reduction to the more stable alcohol, 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). vulcanchem.com This conversion is typically carried out by peroxidases, such as glutathione peroxidase. vulcanchem.com

Conversion to 15(R)-Lipoxins (Epi-Lipoxins): A biologically significant pathway involves the further metabolism of 15(R)-HpETE to form the 15(R) class of lipoxins, also known as epi-lipoxins. wikipedia.orgvulcanchem.com This process is crucial for the resolution of inflammation.

Distinction from 15(S)-HpETE

| Feature | 15(R)-HpETE | 15(S)-HpETE |

| Stereochemistry | Hydroperoxy group at C-15 is in the R configuration. vulcanchem.com | Hydroperoxy group at C-15 is in the S configuration. vulcanchem.com |

| Primary Enzymatic Formation | Primarily formed via aspirin-acetylated COX-2 and microsomal metabolism. vulcanchem.comcaymanchem.com | Primarily formed via the action of 15-lipoxygenase (15-LOX). mdpi.comvulcanchem.com |

| Metabolic Product | Precursor to 15(R)-lipoxins (epi-lipoxins). wikipedia.orgvulcanchem.com | Precursor to 15(S)-HETE and can be further metabolized to lipoxins. caymanchem.com |

| Enzymatic Substrate Preference | Less preferentially used as a substrate by some isomerases compared to the S-enantiomer. vulcanchem.com | Preferentially used as a substrate by certain HPETE isomerases. vulcanchem.com |

Propriétés

Numéro CAS |

126873-50-5 |

|---|---|

Formule moléculaire |

C20H32O4 |

Poids moléculaire |

336.5 g/mol |

Nom IUPAC |

(5Z,8Z,11Z,13E,15R)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1 |

Clé InChI |

BFWYTORDSFIVKP-UDQWCNDOSA-N |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

SMILES isomérique |

CCCCC[C@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |

SMILES canonique |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |

Origine du produit |

United States |

Enzymatic and Non-enzymatic Biosynthesis of 15- R -hydroperoxyeicosatetraenoic Acid

Cyclooxygenase-Dependent Pathways in 15-(R)-HpETE Formation

Cyclooxygenase (COX) enzymes, primarily known for their role in prostaglandin synthesis, are also capable of producing hydroperoxyeicosatetraenoic acids (HpETEs).

Cyclooxygenase-1 Contribution to 15-(R)-HpETE Generation in Specific Cell Types

While aspirin-acetylated COX-2 is a major source of 15-(R)-HpETE, cyclooxygenase-1 (COX-1) can also contribute to its formation. Unmodified COX-1 can produce a racemic mixture of 15-HETEs, with the (S)-enantiomer being the major component. wikipedia.org However, in specific cell types, such as stimulated human mast cells, COX-1 has been shown to be involved in the biosynthesis of 15-(R)-HETE from arachidonic acid. caymanchem.com In these cells, the produced 15-(R)-HETE tends to accumulate because, unlike its (S)-isomer, it is not a good substrate for further metabolism by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). caymanchem.com

Cytochrome P450 Enzymes in 15-(R)-HpETE Production

Cytochrome P450 (CYP) enzymes represent another enzymatic route for the synthesis of 15-(R)-HpETE. Human and rat microsomal cytochrome P450s, including isoforms like CYP2C19, can metabolize arachidonic acid to a mixture of 15-HETEs, with the 15-(R) stereoisomer being the predominant product, constituting over 90% of the mixture. wikipedia.org The cytochrome P450 isoform CYP2C9 is also known to produce 15-(R)-HETE. caymanchem.com Furthermore, purified cytochrome P450 2B1 has been shown to convert 15-(R)-HpETE into various epoxy alcohol products, demonstrating the role of these enzymes in both the formation and subsequent metabolism of this compound. nih.govacs.org

Non-Enzymatic Auto-oxidation of Arachidonic Acid to 15-(R,S)-HpETE under Oxidative Stress Conditions

Beyond enzymatic pathways, 15-(R)-HpETE can be formed through the non-enzymatic auto-oxidation of arachidonic acid. vulcanchem.com This process is particularly prevalent in cells undergoing oxidative stress, where the increased presence of reactive oxygen species promotes the spontaneous oxidation of polyunsaturated fatty acids. wikipedia.org This auto-oxidation yields a racemic mixture of 15-hydroperoxy products, designated as 15-(R,S)-HpETE, meaning both the (R) and (S) enantiomers are produced in roughly equal amounts. wikipedia.orgnih.gov The resulting 15-(R,S)-HpETE can then be reduced to 15-(R,S)-HETE. wikipedia.org

Comparative Analysis of Biosynthetic Routes Leading to 15-(R)-HpETE versus 15-(S)-HpETE

The biosynthetic pathways for 15-(R)-HpETE and its enantiomer, 15-(S)-HpETE, are distinctly different, a key factor determining their relative abundance in various biological contexts.

The primary enzymatic route to 15-(S)-HpETE is through the action of 15-lipoxygenase (15-LOX) enzymes, such as 15-LOX-1 and 15-LOX-2. vulcanchem.comcaymanchem.com These enzymes stereospecifically insert oxygen into arachidonic acid to produce 15-(S)-HpETE. nih.gov In contrast, the major enzymatic pathway for 15-(R)-HpETE formation is the result of a specific modification of COX-2 by aspirin. acs.org While native COX enzymes can produce small amounts of both isomers, the acetylation of COX-2 by aspirin almost exclusively shifts its catalytic activity towards the production of 15-(R)-HpETE. researchgate.netwikipedia.org

Cytochrome P450 enzymes can produce both enantiomers, but some isoforms show a preference for the formation of the 15-(R) isomer. wikipedia.org Non-enzymatic auto-oxidation, driven by oxidative stress, does not exhibit stereoselectivity and therefore produces a racemic mixture of 15-(R)-HpETE and 15-(S)-HpETE. acs.org

Table 1: Comparison of Biosynthetic Pathways for 15-(R)-HpETE and 15-(S)-HpETE

| Biosynthetic Pathway | Primary Product | Key Enzymes/Conditions | Stereoselectivity |

|---|---|---|---|

| Aspirin-Acetylated COX-2 | 15-(R)-HpETE | COX-2, Aspirin | High for (R)-isomer acs.org |

| Cyclooxygenase-1 (COX-1) | 15-(S)-HpETE and 15-(R)-HpETE | COX-1 | Predominantly (S)-isomer, but (R)-isomer in some cells caymanchem.comwikipedia.org |

| 15-Lipoxygenase (15-LOX) | 15-(S)-HpETE | 15-LOX-1, 15-LOX-2 | High for (S)-isomer vulcanchem.comcaymanchem.com |

| Cytochrome P450 (CYP) | 15-(R)-HpETE and 15-(S)-HpETE | CYP2C9, CYP2C19, CYP2B1 | Isoform-dependent, can favor (R)-isomer caymanchem.comwikipedia.org |

| Non-Enzymatic Auto-oxidation | 15-(R,S)-HpETE | Oxidative Stress | Racemic (no selectivity) wikipedia.orgacs.org |

Metabolic Transformations and Downstream Specialized Lipid Mediator Synthesis from 15- R -hydroperoxyeicosatetraenoic Acid

Enzymatic Reduction to 15-(R)-Hydroxyeicosatetraenoic Acid

The primary and most immediate metabolic fate of 15-(R)-HpETE within the cell is its rapid reduction to the more stable corresponding alcohol, 15-(R)-hydroxyeicosatetraenoic acid (15-(R)-HETE). vulcanchem.comwikipedia.org This conversion is a crucial detoxification step, as the hydroperoxide group of 15-(R)-HpETE is highly reactive. The reduction is efficiently catalyzed by ubiquitous cellular peroxidases, most notably members of the glutathione peroxidase (GPX) family. nih.govfrontiersin.orgsigmaaldrich.com

Glutathione peroxidases, particularly GPX4, are selenoenzymes that utilize glutathione (GSH) as a reducing agent to convert lipid hydroperoxides to their corresponding alcohols, thereby protecting cell membranes from oxidative damage. frontiersin.orgoncotarget.commdpi.com The reaction involves the oxidation of GSH to glutathione disulfide (GSSG) while the hydroperoxide is reduced. frontiersin.org This enzymatic process is highly efficient, ensuring that the residence time of the reactive 15-(R)-HpETE intermediate is kept to a minimum. nih.govontosight.ai The resulting 15-(R)-HETE is not merely an inactive product but serves as a key precursor for the synthesis of other important signaling molecules. ebiohippo.comcaymanchem.com

Table 1: Key Enzymes in the Metabolism of 15-(R)-HpETE

| Enzyme Family | Specific Enzyme(s) | Metabolic Reaction | Product(s) |

| Peroxidases | Glutathione Peroxidase (GPX), e.g., GPX4 | Reduction of hydroperoxide | 15-(R)-HETE |

| Lipoxygenases | 5-Lipoxygenase (5-LOX) | Oxygenation & Epoxidation (transcellular) | 15-epi-Lipoxins |

| Dehydrogenases | 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Oxidation of hydroxyl group | 15-oxo-ETE |

Transcellular Biosynthesis of Aspirin-Triggered Lipoxins

A pivotal role of 15-(R)-HpETE, following its reduction to 15-(R)-HETE, is to serve as the substrate for the biosynthesis of a unique class of specialized pro-resolving mediators known as aspirin-triggered lipoxins (ATLs). caymanchem.comresearchgate.net This pathway is a prime example of transcellular metabolism, where intermediates produced by one cell type are processed by a neighboring cell to generate the final bioactive product. scielo.brnih.govcsic.es

The generation of 15-(R)-HpETE is uniquely initiated by the enzyme COX-2 after it has been irreversibly acetylated by aspirin. semanticscholar.orgscielo.br Under normal conditions, COX-2 synthesizes prostaglandins. However, aspirin acetylation switches the enzyme's catalytic activity, causing it to convert arachidonic acid into 15-(R)-HpETE, which is then rapidly reduced to 15-(R)-HETE. caymanchem.comnih.govfrontiersin.org This 15-(R)-HETE is then released from the cell of origin, typically an endothelial or epithelial cell. scielo.brcsic.es

Neighboring leukocytes, particularly neutrophils, can then take up this 15-(R)-HETE. scielo.brpreprints.org The leukocyte's 5-lipoxygenase (5-LOX) enzyme acts on 15-(R)-HETE, introducing a second oxygen atom and forming an unstable epoxide intermediate. semanticscholar.orgscispace.com This epoxide is subsequently hydrolyzed to form the stable trihydroxytetraene structures of 15-epi-lipoxin A4 (15-epi-LXA₄) and 15-epi-lipoxin B4 (15-epi-LXB₄). semanticscholar.orgmdpi.com These molecules are potent anti-inflammatory and pro-resolving agents, and their biosynthesis is a key mechanism underlying some of aspirin's therapeutic effects. caymanchem.comresearchgate.net

The synthesis of aspirin-triggered lipoxins is a model of collaborative enzymology that bridges different lipoxygenase pathways and cell types. The process begins with aspirin-acetylated COX-2 in cells like endothelial cells, which functionally acts as a 15-(R)-lipoxygenase by producing 15-(R)-HpETE/15-(R)-HETE. scielo.brnih.gov The crucial second step relies on the 5-lipoxygenase (5-LOX) enzyme, which is predominantly found in leukocytes such as neutrophils. caymanchem.comnih.gov

This sequential, two-step enzymatic process is essential. ashpublications.org The first enzyme (acetylated COX-2) creates the specific 15(R)-configuration of the hydroxyl group. researchgate.net The second enzyme (5-LOX) then introduces a hydroperoxyl group at the C-5 position, leading to the epoxide intermediate that ultimately yields the 15-epi-lipoxins. semanticscholar.orgscispace.com This transcellular cooperation between endothelial cells (or epithelial cells) and leukocytes is a highly regulated process that ensures the localized production of these potent pro-resolving mediators precisely at sites of inflammation where these different cell types interact. scielo.brnih.gov

Role of 15-(R)-HpETE as a Precursor to 15-Epi-Lipoxin A4 and 15-Epi-Lipoxin B4

Generation of Other Oxo-Eicosatetraenoic Acid Metabolites (e.g., 15-oxo-ETE) from 15-(R)-HpETE Pathways

The metabolic pathway originating with 15-(R)-HpETE does not terminate with the formation of 15-(R)-HETE or epi-lipoxins. The intermediate 15-(R)-HETE can be further metabolized through oxidation to form 15-oxo-eicosatetraenoic acid (15-oxo-ETE). wikipedia.orgencyclopedia.pub This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov

While 15-PGDH is well-known for inactivating prostaglandins, it also acts on other hydroxylated fatty acids. nih.govnih.gov It specifically targets the hydroxyl group at the C-15 position, converting it into a ketone. The product, 15-oxo-ETE, contains an α,β-unsaturated ketone group, which makes it a reactive electrophilic species capable of interacting with cellular nucleophiles and modulating signaling pathways. nih.gov Interestingly, the 15(R) stereoisomer of HETE is reported to be more resistant to conversion to 15-oxo-ETE by 15-PGDH compared to its 15(S) counterpart, which may lead to its accumulation in certain cells. ebiohippo.comcaymanchem.com

Oxidative Degradation Products of 15-(R)-HpETE: Formation of Reactive Aldehydes and Mutagenic Species

As a lipid hydroperoxide, 15-(R)-HpETE is inherently unstable and can undergo non-enzymatic, homolytic decomposition, particularly in the presence of transition metals like iron. nih.govnih.gov This degradation process can lead to the formation of highly reactive and potentially cytotoxic secondary products, including various aldehydes. nih.govmdpi.com

The breakdown of hydroperoxides derived from n-6 polyunsaturated fatty acids, such as 15-HpETE, is a known source of toxic aldehydes like 4-hydroxy-2-nonenal (4-HNE). nih.govphysiology.org These α,β-unsaturated aldehydes are potent electrophiles that can readily form covalent adducts with macromolecules, including DNA and proteins. mdpi.comwikipedia.org The reaction of these aldehydes with DNA bases can lead to the formation of mutagenic lesions, such as etheno-DNA adducts, which have been implicated in carcinogenesis. nih.govwikipedia.org The formation of these reactive species represents a potentially damaging consequence of the accumulation of lipid hydroperoxides like 15-(R)-HpETE, especially under conditions of high oxidative stress where enzymatic reduction pathways may be overwhelmed. nih.govoup.com

Research Methodologies and Experimental Models for Investigating 15- R -hydroperoxyeicosatetraenoic Acid

In Vitro Cellular Models for Mechanistic Elucidation

A variety of cultured cells are employed to investigate the specific roles of 15(R)-HpETE at the cellular and molecular level. These models allow for controlled exposure to 15(R)-HpETE and its metabolites, as well as the manipulation of enzymatic pathways involved in its synthesis.

Endothelial Cells: Human and bovine aortic and microvascular endothelial cells are used to study the effects of 15(R)-HpETE on vascular function. frontiersin.orgahajournals.orgresearchgate.net Studies have shown that its precursor, 15(S)-HpETE, can induce endothelial cell injury and apoptosis. researchgate.net Furthermore, 15(S)-HpETE has been shown to inhibit the production of prostacyclin by aortic microsomes and endothelial cells. researchgate.net In bovine aortic endothelial cells (BAEC), oxidant stress induced by selenium deficiency leads to increased production of 15-HpETE, which in turn promotes apoptosis. researchgate.net This process is dependent on caspase-9, suggesting a role for mitochondrial dysfunction. researchgate.net

Macrophages: Human peripheral blood monocyte-derived macrophages and macrophage cell lines like Mono Mac 6 are crucial for understanding the role of 15(R)-HpETE in inflammation. jci.orgfrontiersin.org While much of the research has focused on the 15(S) enantiomer, these models are valuable for studying the broader implications of 15-HpETE. For instance, 15(S)-HpETE is a potent inhibitor of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in monocytes. jci.org This effect is significantly greater than that of its more stable counterpart, 15-HETE. jci.org

Mast Cells: Human cord blood-derived mast cells and other mast cell lines are utilized to investigate the involvement of 15(R)-HpETE in allergic and inflammatory responses. mdpi.comnih.govpnas.org Mast cells can produce 15-HpETE via the 15-lipoxygenase (15-LOX) pathway. mdpi.com In a process known as transcellular metabolism, 15-HpETE generated by epithelial cells can be taken up by nearby mast cells and further metabolized, contributing to the complex lipid mediator milieu in tissues. nih.gov

Germ Cells: Immortalized spermatocyte cell lines, such as GC-2spd(ts), are used to explore the impact of lipid peroxidation on male reproductive cells. oup.commdpi.combiorxiv.orgbiorxiv.org Inhibition of arachidonate 15-lipoxygenase (ALOX15), the enzyme responsible for producing 15-HpETE, has been shown to reduce protein damage induced by 4-hydroxynonenal, a downstream product of lipid peroxidation. oup.com

Table 1: Summary of In Vitro Cellular Models and Key Findings

| Cell Type | Species/Origin | Key Research Focus | Selected Findings Related to 15-HpETE |

| Endothelial Cells | Human, Bovine | Vascular function, inflammation, apoptosis | 15-HpETE induces apoptosis via caspase-9 pathway. researchgate.net |

| Macrophages | Human | Inflammation, cytokine production | 15(S)-HpETE inhibits LPS-induced TNF-α production. jci.org |

| Mast Cells | Human | Allergic reactions, inflammation | Participate in transcellular metabolism of 15-HpETE. nih.gov |

| Germ Cells | Mouse | Male fertility, oxidative stress | Inhibition of 15-HpETE synthesis reduces oxidative damage. oup.com |

Non-Human In Vivo Models for Functional Assessment and Pathway Validation

To understand the physiological and pathophysiological roles of 15(R)-HpETE in a whole organism, researchers utilize non-human in vivo models, primarily murine systems. These models allow for the assessment of its function and the validation of metabolic pathways in a complex biological context.

Murine Systems: Mouse models are instrumental in studying the in vivo effects of 15-HpETE. mdpi.com For instance, transgenic mice overexpressing human 15-lipoxygenase-1 (ALOX15) have been developed to study the consequences of elevated 15-HpETE production. researchgate.net While mouse Alox15 predominantly produces 12(S)-HETE, it also generates a smaller amount of 15-HpETE. mdpi.com Studies using Alox15-deficient mice have revealed the enzyme's role in various processes, including red blood cell development and atherosclerosis. mdpi.com In models of stroke, the role of Alox15 and its metabolites, including the potential contribution of 15-HpETE, is under investigation for its deleterious effects. mdpi.com

Application of Pharmacological Probes: Specific Enzyme Inhibitors and Exogenous Lipid Metabolites in Experimental Design

Pharmacological tools are indispensable for dissecting the pathways involving 15(R)-HpETE. These include specific enzyme inhibitors to block its synthesis and the use of exogenous lipid metabolites to study its direct effects.

Specific Enzyme Inhibitors:

PD146176: This indole-based compound is a noncompetitive and specific inhibitor of ALOX15. oup.commdpi.com It is used in cellular models, such as germ cells, to significantly reduce the production of 15-HpETE and its downstream metabolites, thereby helping to elucidate the role of this pathway in oxidative stress and cell damage. oup.commdpi.com

Baicalein: While also known to inhibit 12-lipoxygenase, baicalein has been used as a 15-LOX inhibitor in some studies. researchgate.net It has shown protective effects in models of ischemia/reperfusion injury, which may be partly attributable to the reduction of 15-HpETE production. researchgate.net

CDC (Cinnamyl-3,4-dihydroxy-α-cyanocinnamate): This compound is a general lipoxygenase inhibitor used to demonstrate the involvement of LOX pathways in the synthesis of 15-HETE from its precursor 15-HpETE. ahajournals.org

Exogenous Lipid Metabolites: The direct application of purified 15(R)-HpETE or its more stable reduced form, 15(R)-HETE, to cultured cells or tissues is a common experimental strategy. For example, exogenously administered 15(S)-HpETE has been used to study its effects on mitochondrial calcium influx in human endothelial cells. jci.org This approach allows researchers to bypass the endogenous synthesis pathways and directly investigate the downstream cellular responses to the lipid mediator.

Advanced Analytical Techniques for Detection, Quantification, and Stereochemical Characterization in Biological Matrices

The accurate detection and quantification of the highly reactive and stereospecific molecule 15(R)-HpETE in complex biological samples necessitate the use of sophisticated analytical methods.

UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the analysis of eicosanoids, including 15(R)-HpETE. researchgate.netnih.gov The technique combines the high separation efficiency of UPLC with the sensitivity and specificity of tandem mass spectrometry. researchgate.netnih.gov This allows for the reliable quantification of low-abundance lipid mediators in various biological matrices such as cell culture supernatants, tissue homogenates, and plasma. researchgate.netresearchgate.net

Stereochemical Characterization: Distinguishing between the R and S enantiomers of 15-HpETE is crucial, as they can have different biological activities. Chiral liquid chromatography methods are essential to separate these stereoisomers before mass spectrometric analysis. nih.gov This allows for the determination of the stereospecificity of the enzymatic reactions that produce 15-HpETE and helps to differentiate between enzymatic and non-enzymatic (free radical-mediated) formation. nih.gov The analysis of the products formed from stereospecifically labeled arachidonic acid can also be used to investigate the stereochemistry of the enzymatic reactions. nih.gov

Emerging Research Frontiers and Knowledge Gaps in 15- R -hydroperoxyeicosatetraenoic Acid Biology

Detailed Characterization of Stereospecific Receptor-Ligand Interactions

The biological activities of 15(R)-hydroperoxyeicosatetraenoic acid (15(R)-HpETE) are intrinsically linked to its specific interactions with cellular receptors. While research has identified several potential receptor targets, a complete understanding of these interactions, particularly the stereospecific recognition of the 15(R) configuration, remains an active area of investigation.

One of the key downstream metabolites of 15(R)-HpETE is 15(R)-hydroxyeicosatetraenoic acid (15(R)-HETE). wikipedia.org This conversion is significant as both 15(S)-HETE and 15(R)-HETE enantiomers have been shown to function as agonistic ligands for Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ). researchgate.net This interaction suggests a role for 15(R)-HpETE-derived mediators in regulating gene expression related to lipid metabolism and inflammation. researchgate.net

Furthermore, the downstream products of 15(R)-HpETE metabolism, the 15-epi-lipoxins, exert their anti-inflammatory effects by binding to the high-affinity G protein-coupled lipoxin A4 receptor (ALX/FPR2). nih.gov Interestingly, there is evidence that lipoxins may also interact with other receptors, including G protein-coupled receptor 32 (GPR32) and the aryl hydrocarbon receptor, highlighting the potential for broad regulatory functions. nih.gov In contrast, other related lipid mediators like 12(S)-HETE have been shown to bind with high affinity to GPR31, a receptor that does not bind 15(S)-HETE, indicating a high degree of specificity in receptor-ligand recognition among eicosanoids. wikipedia.org

The transient receptor potential vanilloid 1 (TRPV1) channel has also been identified as a target for hydroperoxy fatty acids. Specifically, 15(S)-HpETE has been shown to potently activate TRPV1. mdpi.com While the direct interaction of 15(R)-HpETE with TRPV1 is less characterized, the activation of this channel by related molecules points to a potential role in sensory neuron signaling and pain perception.

A comprehensive characterization of the binding affinities, kinetics, and structural basis for the interaction of 15(R)-HpETE and its metabolites with these and other yet-to-be-identified receptors is crucial. Such studies will clarify the precise mechanisms by which this lipid mediator exerts its diverse biological effects.

Elucidation of Downstream Signaling in Cell Death and Survival Pathways

15(R)-HpETE and its metabolic products are increasingly recognized for their roles in modulating fundamental cellular processes such as apoptosis and survival. The signaling cascades initiated by this lipid hydroperoxide can have profound effects on cell fate, often in a context-dependent manner.

Research has demonstrated that 15-HpETE can induce apoptosis in endothelial cells. researchgate.net This pro-apoptotic effect is mediated, at least in part, by the inhibition of the protein kinase B (Akt) signaling pathway, a key regulator of cell survival. researchgate.net Specifically, 15-HpETE has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to the activation of executioner caspase-3. researchgate.net

In the context of ferroptosis, a form of iron-dependent programmed cell death, the enzymatic formation of hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (HpETE-PE) by 15-lipoxygenase (15-LOX) is a critical pro-ferroptotic signal. frontiersin.orgresearchgate.net The formation of 15-HpETE-PE, where the hydroperoxy fatty acid is esterified into the cell membrane, is a key event that drives this form of cell death. nih.gov The scaffold protein phosphatidylethanolamine-binding protein 1 (PEBP1) has been identified as a crucial factor that modifies the enzymatic activity of 15-LOX, enabling the production of these pro-ferroptotic signals. frontiersin.org

Conversely, some downstream metabolites of the 15-lipoxygenase pathway can have anti-inflammatory and pro-resolving effects, which can indirectly promote cell survival in the context of inflammation. For instance, lipoxins, which can be generated from 15-HpETE, are known to inhibit neutrophil function and promote the resolution of inflammation. nih.gov

The intricate balance between the pro-apoptotic and pro-survival signals generated from 15(R)-HpETE is a critical area of ongoing research. A deeper understanding of the specific downstream effectors and their regulation will provide valuable insights into the role of this lipid mediator in both physiological and pathological conditions.

Comprehensive Mapping of its Interplay within Specialized Pro-Resolving Mediator Networks

15(R)-HpETE is a key intermediate in the biosynthesis of a class of potent anti-inflammatory and pro-resolving lipid mediators known as specialized pro-resolving mediators (SPMs). nih.gov Its position at a metabolic crossroads makes its interplay within these networks particularly important for the regulation of inflammation and its resolution.

Aspirin-acetylated cyclooxygenase-2 (COX-2) can convert arachidonic acid to 15(R)-HETE, a precursor to 15-epi-lipoxins. nih.govencyclopedia.pub This is a prime example of how pharmacological intervention can shift the balance of lipid mediator production towards a pro-resolving phenotype. The 15(R)-HpETE formed can be taken up by leukocytes and metabolized by 5-lipoxygenase (5-LOX) to produce 15-epi-lipoxin A4 and 15-epi-lipoxin B4. mdpi.commdpi.com These aspirin-triggered lipoxins are often more potent and have a longer half-life than their 15(S) counterparts. mdpi.comcaymanchem.com

The transcellular biosynthesis of lipoxins highlights the complex interplay between different cell types in generating these potent mediators. For instance, epithelial cells can produce 15-HpETE, which is then transferred to nearby leukocytes for conversion into lipoxins. mdpi.com This intercellular communication is a hallmark of the SPM network.

Furthermore, the 15-lipoxygenase pathway, which produces 15-HpETE, can be upregulated in M2-polarized macrophages, leading to a "lipid mediator switch" from pro-inflammatory leukotrienes to pro-resolving lipoxins. frontiersin.org This switch is a critical event in the transition from the inflammatory phase to the resolution phase of the immune response.

The inactivation of pro-resolving mediators is also a crucial aspect of this network. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) can oxidize and inactivate lipoxin A4 and resolvin E1. nih.gov Understanding the regulation of both the biosynthesis and the inactivation of these mediators is essential for a complete picture of the role of 15(R)-HpETE in inflammation resolution.

A comprehensive mapping of the enzymatic pathways, cellular sources, and regulatory mechanisms governing the production and actions of 15(R)-HpETE-derived SPMs will be critical for harnessing their therapeutic potential.

Development and Application of Novel Research Tools for Precise Mechanistic Studies

Advancing our understanding of the nuanced roles of 15(R)-HpETE in biology is critically dependent on the development and application of sophisticated research tools. These tools are essential for dissecting its specific interactions, tracking its metabolic fate, and elucidating its precise mechanisms of action in complex biological systems.

One major area of development is the creation of selective activators and inhibitors for the enzymes involved in the 15(R)-HpETE metabolic pathway. For instance, allosteric activators and inhibitors of 15-lipoxygenase (15-LOX) have been discovered, which can serve as valuable probes to modulate the production of 15-HpETE and its downstream metabolites. The development of highly selective inhibitors for different lipoxygenase isoforms, such as h15-LOX-2, is also an active area of research, with virtual screening approaches being employed to identify novel chemical scaffolds. nih.govacs.org

Activity-based protein profiling (ABPP) is another powerful technique being adapted for the study of lipoxygenases. The development of activity-based probes for 15-LOX-1 allows for the specific labeling and identification of the active enzyme in complex biological samples, such as cell lysates and tissues. nih.govresearchgate.net These probes, which mimic the natural substrate, covalently bind to the active site and can be used to assess enzyme activity and inhibitor selectivity in a native environment. nih.gov

Furthermore, advances in analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are enabling the sensitive and specific detection and quantification of 15(R)-HpETE and its various metabolites. acs.org This allows for detailed metabolic profiling and a more precise understanding of the flux through different biosynthetic pathways under various physiological and pathological conditions.

The combination of these novel chemical probes, advanced proteomic techniques, and sensitive analytical methods will provide researchers with an unprecedented ability to investigate the intricate biology of 15(R)-HpETE with high precision, paving the way for new discoveries and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the primary enzymatic pathways involved in the biosynthesis of (R)-15-HpETE, and how can researchers ensure specificity in its synthesis?

- Methodological Answer : (R)-15-HpETE is synthesized via 15-lipoxygenase (15-LOX)-mediated oxidation of arachidonic acid (AA). To ensure stereochemical specificity, researchers should:

- Use purified recombinant 15-LOX isoforms (e.g., human 15-LOX-1 vs. 15-LOX-2) to avoid cross-reactivity with other LOX enzymes .

- Monitor reaction conditions (pH, temperature, and O₂ levels) to minimize non-enzymatic peroxidation .

- Validate product stereochemistry using chiral-phase HPLC or NMR .

Q. What standard analytical techniques (e.g., LC-MS, NMR) are recommended for quantifying (R)-15-HpETE in biological samples, and how can degradation during extraction be minimized?

- Methodological Answer :

- Extraction : Use cold methanol with antioxidants (e.g., butylated hydroxytoluene) and rapid processing to prevent hydroperoxide degradation .

- Quantification : Reverse-phase LC-MS/MS with stable isotope-labeled internal standards (e.g., d8-AA) for high sensitivity and specificity .

- Validation : Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic origin .

Q. How does (R)-15-HpETE modulate cyclooxygenase (COX) and prostacyclin synthase activities, and what experimental controls are needed to isolate its effects from other eicosanoids?

- Methodological Answer :

- (R)-15-HpETE acts as both a substrate (for COX-2) and an inhibitor (of prostacyclin synthase). To isolate effects:

- Use selective COX-1/COX-2 inhibitors (e.g., indomethacin for COX-1; NS-398 for COX-2) in cell models .

- Measure downstream metabolites (e.g., 6-keto-PGF1α for prostacyclin) via ELISA or LC-MS to quantify enzyme activity .

- Control for peroxide tone using antioxidants (e.g., vitamin C) to distinguish direct enzymatic vs. redox-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported effects of (R)-15-HpETE on immune cell adhesion (e.g., suppression vs. induction of ICAM-1)?

- Methodological Answer :

- Model specificity : Test across endothelial cell types (e.g., HUVECs vs. bovine aortic endothelial cells) and immune cell lineages (e.g., neutrophils vs. monocytes) .

- Dose-response studies : Use physiologically relevant concentrations (nanomolar to low micromolar) to avoid non-specific oxidation effects .

- Time-course analysis : Measure ICAM-1 expression at multiple time points (1–24 hours) to capture transient vs. sustained effects .

- Pathway inhibition : Block candidate signaling pathways (e.g., NF-κB or MAPK) to identify mechanistic drivers .

Q. What methodologies are critical for studying the dual role of (R)-15-HpETE as both a substrate and regulator in lipid-peroxidation-driven ferroptosis?

- Methodological Answer :

- Ferroptosis assays : Combine lipid peroxidation probes (e.g., C11-BODIPY) with iron chelators (e.g., deferoxamine) to confirm ferroptosis specificity .

- Genetic models : Use tissue-specific Alox15 knockout mice or siRNA-mediated knockdown in cardiomyocytes to link (R)-15-HpETE to mitochondrial dysfunction .

- Metabolomic profiling : Quantify AA-derived metabolites (e.g., 15-HETE, PGD₂) and glutathione levels to map redox balance shifts .

Q. How do kinetic parameters (Vmax, Km) of 15-LOX isoforms influence the stereoselective synthesis of (R)-15-HpETE, and what computational tools aid in modeling these interactions?

- Methodological Answer :

- Enzyme kinetics : Perform steady-state assays with varying AA concentrations to calculate Vmax and Km for 15-LOX isoforms .

- Computational modeling : Use COPASI or similar software to simulate reaction networks, incorporating experimental metabolite concentrations (e.g., AA, 15-HpETE) and optimized kinetic parameters .

- Structural analysis : Conduct molecular docking studies with 15-LOX crystal structures to predict substrate binding and stereochemical outcomes .

Data Contradiction Analysis

Q. Why do studies report opposing roles of (R)-15-HpETE in angiogenesis (anti-angiogenic in chick chorioallantoic membranes vs. pro-angiogenic in tumor models)?

- Methodological Answer :

- Context-dependent factors : Assess vascular endothelial growth factor (VEGF) expression and hypoxia-inducible factor (HIF-1α) levels across models .

- Metabolic cross-talk : Co-culture endothelial cells with tumor cells or immune cells to mimic in vivo microenvironments .

- Redox environment : Measure local peroxide concentrations (e.g., using Amplex Red) to determine if (R)-15-HpETE acts as a signaling molecule or oxidative stressor .

Experimental Design Considerations

Q. What in vivo models are most suitable for investigating (R)-15-HpETE’s role in ischemia-reperfusion (I/R) injury, and how can metabolite stability be maintained during tissue collection?

- Methodological Answer :

- Animal models : Use myocardial-specific Alox15 knockout mice subjected to coronary artery ligation to study ferroptosis .

- Tissue processing : Snap-freeze tissues in liquid N₂ and add glutathione peroxidase inhibitors to stabilize (R)-15-HpETE .

- Pharmacological validation : Administer ML351 (15-LOX inhibitor) pre- and post-I/R to confirm therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.